1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol

Description

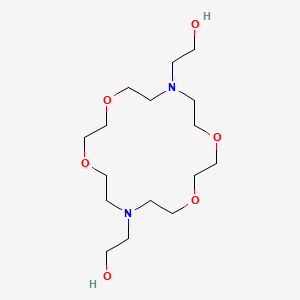

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol (CAS: 23978-55-4), also known as 1,10-Diaza-18-crown-6, is a diaza-crown ether derivative characterized by a macrocyclic structure containing two nitrogen atoms and four oxygen atoms in an 18-membered ring. Its molecular formula is C₁₂H₂₆N₂O₄, with a melting point of 111–114°C . The compound features two ethanol pendant groups attached to the nitrogen atoms, enhancing its hydrophilic properties and chelation capabilities.

Structure

3D Structure

Properties

IUPAC Name |

2-[16-(2-hydroxyethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34N2O6/c19-7-1-17-3-9-21-13-15-23-11-5-18(2-8-20)6-12-24-16-14-22-10-4-17/h19-20H,1-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLWTTRFRPIAAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCN(CCOCCOCCN1CCO)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389066 | |

| Record name | 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69930-74-1 | |

| Record name | 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol typically involves the reaction of ethylene glycol with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclic structure. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also helps in scaling up the production process while maintaining the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

Reduction: It can also be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Complexation Chemistry

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane is primarily utilized as a ligand in complexation studies. Its ability to form stable complexes with metal ions is crucial in various applications:

- Metal Ion Complexation: The macrocyclic structure allows for effective binding with large metal ions such as and , resulting in rigid structures with significant bond stability . This property is essential for applications in ion-selective electrodes and sensors.

- Protonation Constants: Studies have demonstrated the protonation constants of this compound when forming complexes with metals like magnesium (Mg) . Understanding these constants aids in predicting the behavior of the compound in different chemical environments.

Medicinal Chemistry

The compound has shown potential in medicinal applications due to its complexation properties:

- Drug Delivery Systems: The ability to form stable complexes with biologically relevant metal ions enhances drug delivery systems. For instance, it has been used to facilitate the hydrolysis of dipeptides at neutral pH when complexed with zirconium (Zr), indicating its role in improving drug bioavailability .

- Anticancer Activity: Research indicates that derivatives of this compound exhibit anticancer properties by transporting potassium ions across cell membranes. This mechanism is vital for developing new cancer therapies that exploit ion transport systems .

Environmental Applications

The environmental significance of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane lies in its ability to mobilize radionuclides:

- Radionuclide Mobilization: Studies have shown that derivatives of this compound can effectively mobilize radioactive strontium from biological systems. This application is crucial for developing treatments for radioactive contamination and improving safety protocols in nuclear facilities .

Case Study 1: Complexation with Strontium

A study examined the effectiveness of various derivatives of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane in mobilizing from mouse models. The results indicated significant mobilization capabilities compared to traditional methods .

Case Study 2: Drug Delivery Enhancement

Research on the use of this compound as a ligand in drug delivery systems demonstrated improved hydrolysis rates of dipeptides when complexed with Zr at neutral pH. This finding suggests potential applications in enhancing the efficacy of peptide-based drugs .

Mechanism of Action

The mechanism of action of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol involves its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the compound’s structure act as electron donors, binding to the metal ions and stabilizing them. This property is particularly useful in catalysis, where the compound can facilitate various chemical reactions by stabilizing reactive intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol with structurally related diaza-crown ether derivatives:

Key Insights from Comparative Analysis:

Ion Selectivity: The parent compound’s ethanol groups favor binding to K⁺ and NH₄⁺ due to moderate polarity . Mercury selectivity in the 2-methylquinolyl derivative arises from nitrogen’s soft base character and steric effects . PBFI AM’s benzofuran moieties enable K⁺-specific fluorescence, critical for cellular imaging .

Solubility and Hydrophobicity: Hydrophilic derivatives (e.g., diethanol, tetramethyl-diiodide) are suited for aqueous-phase applications . Alkyl-substituted derivatives (e.g., dihexadecyl) enhance membrane compatibility .

Functionalization Impact :

- Acetamide groups introduce hydrogen-bonding sites, broadening utility in metal-organic frameworks .

- Fluorescent tags (e.g., PBFI AM) expand applications to real-time biological monitoring .

Research Findings and Industrial Relevance

- Sensing Technologies: PBFI AM exemplifies how crown ether derivatives can be engineered for optical ion detection, achieving nanomolar sensitivity in intracellular K⁺ assays .

- Environmental Remediation: The 2-methylquinolyl derivative’s Hg²⁺ selectivity is leveraged in wastewater treatment and electrochemical sensors .

- Pharmaceutical Synthesis: Ethanol-substituted derivatives aid in peptide hydrolysis studies, relevant to drug intermediate production .

Biological Activity

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol, commonly referred to as a member of the diazacrown ether family, is a synthetic compound with notable biological activity. Its unique structure allows it to function as a ligand in various chemical reactions and biological processes. This article explores its biological activity, applications in research, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₂H₂₆N₂O₄

Molecular Weight: 262.3458 g/mol

CAS Number: 23978-55-4

IUPAC Name: 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane

Other Names: Kryptofix 22, Diaza-18-crown-6

Structural Characteristics

The compound features a cyclic structure with alternating nitrogen and oxygen atoms that create a crown-like arrangement. This configuration is crucial for its ability to form complexes with various metal ions and organic molecules.

Complexation Properties

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane has been studied for its ability to complex with metal ions such as strontium (Sr²⁺) and barium (Ba²⁺). These interactions are significant for applications in radiochemistry and biochemistry.

Table 1: Complexation Constants

| Metal Ion | Stability Constant (log K) |

|---|---|

| Sr²⁺ | 3.45 |

| Ba²⁺ | 2.98 |

These stability constants indicate the strength of the interaction between the ligand and the metal ions, which is essential for applications involving ion transport and separation processes.

Applications in Biological Systems

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane has been utilized in various biological studies:

- Ion Transport: The compound has been shown to facilitate the transport of potassium ions across cell membranes. This property is particularly relevant in neurobiology and cardiology.

- Radionuclide Mobilization: Research indicates that derivatives of this compound can mobilize radioactive strontium from biological systems. This application is vital for developing treatments for radiological exposure .

Study 1: Mobilization of Radioactive Strontium

A study published in the International Journal of Radiation Biology evaluated the effectiveness of various derivatives of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane in mobilizing strontium from mouse and rat models. The results demonstrated a significant reduction in strontium retention when treated with these compounds compared to controls .

Study 2: Spectroscopic Studies on Iodine Complexation

In another study published in Spectrochimica Acta Part A, researchers investigated the complex-forming reactions of this compound with iodine. The findings revealed that the ligand forms stable complexes that can be characterized spectroscopically. This property is useful for developing sensors and analytical methods .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol, and how can purity be validated?

- Methodology : Synthesis typically involves cyclization reactions of diethanolamine derivatives with ethylene oxide or glycol derivatives under controlled temperatures (111–114°C melting point range) . Purity validation employs high-performance liquid chromatography (HPLC) for quantitative analysis and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Recrystallization from ethanol or dioxane is recommended for removing impurities .

Q. Which spectroscopic techniques are most effective for characterizing its complexation with iodine?

- Methodology : UV-Vis spectroscopy is primary for tracking charge-transfer interactions, while Raman spectroscopy identifies vibrational modes of iodine in the host-guest complex. NMR titration experiments (e.g., ) can quantify binding constants by monitoring chemical shift changes in the macrocycle’s protons upon iodine inclusion .

Q. How does this compound facilitate zirconium-catalyzed dipeptide hydrolysis at neutral pH?

- Methodology : The macrocycle acts as a ligand, coordinating Zr(IV) ions to enhance electrophilicity at the peptide bond. Kinetic studies (e.g., stopped-flow spectrophotometry) and pH-dependent activity assays are used to probe catalytic efficiency. Isotopic labeling () of water can elucidate hydrolysis mechanisms .

Q. What principles guide its use in ligand design for metal coordination studies?

- Methodology : The compound’s 18-crown-6-like structure provides preorganized N and O donor sites for selective metal binding. Stability constants are determined via potentiometric titrations, while X-ray crystallography (as in ) validates coordination geometry .

Q. How does its host-guest chemistry compare to other diaza-crown ethers?

- Methodology : Competitive binding assays with alkali/alkaline earth metals (e.g., K, Ca) under varying ionic strengths and solvents (e.g., methanol vs. water) reveal selectivity trends. Conductivity measurements or isothermal titration calorimetry (ITC) quantify thermodynamic parameters .

Advanced Research Questions

Q. How can contradictory stability constants in host-guest studies be resolved methodologically?

- Approach : Contradictions often arise from solvent polarity or counterion effects. Use standardized conditions (e.g., 0.1 M NaClO in methanol-water mixtures) and validate data via multiple techniques (e.g., NMR, ITC, UV-Vis). Statistical error analysis (e.g., Bayesian regression) identifies systematic biases .

Q. What computational strategies model its host-guest interactions with biomolecules?

- Approach : Density functional theory (DFT) calculates binding energies and orbital interactions. Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) predict conformational stability. Crystal structure data () serve as validation benchmarks .

Q. What experimental designs elucidate the mechanistic role in catalytic hydrolysis?

- Approach : Use a factorial design ( ) varying pH, temperature, and Zr(IV) concentration. Reaction progress is monitored via LC-MS for intermediate detection. Activation energy () is derived from Arrhenius plots of kinetic data .

Q. How do structural modifications (e.g., t-butyl groups) impact its function in separation technologies?

- Approach : Introduce substituents via Suzuki coupling or alkylation, then test membrane permeability in diffusion cells. Compare unmodified vs. modified ligands using atomic absorption spectroscopy (AAS) for metal ion transport efficiency .

Q. Can factorial design optimize reaction conditions for synthesizing derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.